(3alpha,5beta)-Pregnane-3,20,21-triol

steroid metabolism pregnancy biomarker foeto-placental unit

(3alpha,5beta)-Pregnane-3,20,21-triol (CAS 2041-77-2) is a 5β-reduced C21 pregnane steroid bearing hydroxyl groups at the 3α, 20, and 21 positions. It is primarily recognized as a late-gestation metabolite of 3α,21-dihydroxy-5β-pregnan-20-one (5β-THDOC).

Molecular Formula C21H36O3
Molecular Weight 336.516
CAS No. 2041-77-2
Cat. No. B584259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3alpha,5beta)-Pregnane-3,20,21-triol
CAS2041-77-2
Synonyms5β-Pregnane-3α,20,21-triol;  3α,20,21-Trihydroxy-5β-pregnane
Molecular FormulaC21H36O3
Molecular Weight336.516
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)O
InChIInChI=1S/C21H36O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-19,22-24H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,19?,20+,21+/m1/s1
InChIKeyKTOAERDTKFSYSF-JSRFKHAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3alpha,5beta)-Pregnane-3,20,21-triol (CAS 2041-77-2): Baseline Structural & Metabolic Context for Procurement Decisions


(3alpha,5beta)-Pregnane-3,20,21-triol (CAS 2041-77-2) is a 5β-reduced C21 pregnane steroid bearing hydroxyl groups at the 3α, 20, and 21 positions. It is primarily recognized as a late-gestation metabolite of 3α,21-dihydroxy-5β-pregnan-20-one (5β-THDOC) [1]. Unlike the more abundant pregnanetriol (5β-pregnane-3α,17α,20α-triol), a marker for congenital adrenal hyperplasia, this compound is specifically associated with the foeto-placental unit, being detected only in the third trimester of human pregnancy with urinary excretion values ranging from 320 to 650 µg/24 h [1][2]. Its stereochemical configuration at C3 (3α-hydroxyl) and the A/B ring junction (5β) distinguishes it from its 3β-hydroxy or 5α-reduced isomers, which exhibit different biological activities and metabolic fates [3].

Why In-Class Pregnane Triols Cannot Substitute for (3alpha,5beta)-Pregnane-3,20,21-triol (CAS 2041-77-2)


Pregnane triols are a structurally diverse family where subtle changes in hydroxyl position or stereochemistry produce profound differences in biological recognition, metabolic stability, and receptor pharmacology. The common isomer 5β-pregnane-3α,17α,20α-triol (pregnanetriol) is a well-established biomarker for 21-hydroxylase deficiency, while the 3β,5β isomer (CAS 65310-34-1) exhibits distinct GABA-A receptor modulatory profiles compared to 3α,5β congeners [1][2]. Even within the same 3,20,21-triol substitution pattern, the 5α vs. 5β ring junction determines cardiac glycoside receptor binding affinity, with 5β-derivatives showing consistently higher affinity than their 5α counterparts [3]. These differences mean that substituting any other pregnane triol for (3alpha,5beta)-Pregnane-3,20,21-triol in a quantitative assay, metabolic tracing study, or synthetic pathway will introduce uncontrolled variables, rendering results incomparable or synthesis yields unpredictable.

Quantitative Differentiation Evidence for (3alpha,5beta)-Pregnane-3,20,21-triol (CAS 2041-77-2) Against Closest Analogs


Trimester-Specific Urinary Excretion Distinguishes 5β,3α,20α,21-triol from 5α Isomers in Human Gestation

In a comprehensive GLC and GC-MS analysis of urinary steroids from normal pregnant women, 5β-pregnane-3α,20α,21-triol was detected exclusively in the third trimester, with quantifiable excretion of 320–650 µg/24 h [1]. In contrast, the 5α-epimer (5α-pregnane-3α,20α,21-triol) was identified in plasma as a sulfate conjugate but showed a different temporal profile and compartmentalization, being detectable in both monosulfate and disulfate fractions across a broader gestational window [2]. This differential excretion pattern enables selective tracking of foeto-placental steroidogenesis using the 5β-isomer as a specific probe.

steroid metabolism pregnancy biomarker foeto-placental unit

3α-Hydroxy Configuration Confers High-Affinity GABA-A Receptor Modulation Absent in 3β-Hydroxy Isomers

Structure-activity studies on pregnane neurosteroids demonstrate that the 3α-hydroxyl configuration is critical for high-affinity positive allosteric modulation of the GABA-A receptor. 3α,5β-Pregnanolone (3α-hydroxy-5β-pregnan-20-one) discriminates between high-affinity (30 nM) and low-affinity (7 µM) neurosteroid sites, a >200-fold difference, whereas 3β-hydroxy isomers exhibit markedly reduced or no efficacy at these sites [1]. While direct binding data for (3alpha,5beta)-Pregnane-3,20,21-triol at GABA-A receptors are not reported, the 3α,5β stereochemistry is a validated pharmacophore for neurosteroid recognition, and the 3β,5β isomer (CAS 65310-34-1) would be predicted to lack this high-affinity interaction based on SAR precedent [1][2].

neuroactive steroid GABA-A receptor allosteric modulation

5β-Reduced Pregnanes Exhibit Higher Cardiac Glycoside Receptor Affinity Than 5α Counterparts

In a radioligand binding study comparing 5α and 5β cardenolide and pregnane derivatives at the digitalis receptor (Na+/K+-ATPase), 5β-reduced steroids consistently demonstrated higher binding affinity than their 5α-reduced counterparts [1]. This stereochemical preference at the A/B ring junction is critical for cardenolide analog design. The compound (3alpha,5beta)-Pregnane-3,20,21-triol, bearing the 5β configuration and hydroxylation at positions relevant for subsequent cardenolide elaboration, serves as a strategically advantaged intermediate for synthesizing high-affinity cardenolide analogs compared to 5α-pregnane-3α,20α,21-triol [1][2].

cardiac glycoside receptor Na+/K+-ATPase cardenolide analog

Metabolic Pathway Discrimination: 3α,5β,20,21-Triol as a Specific Marker of Foeto-Placental vs. Adrenal Steroidogenesis

5β-Pregnane-3α,20α,21-triol is proposed to arise specifically from the foeto-placental unit, with its detection limited to the third trimester of pregnancy [1]. This contrasts sharply with 5β-pregnane-3α,17α,20α-triol (pregnanetriol), which is a well-established urinary marker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, produced via adrenal steroidogenesis [2]. The distinct metabolic origin of these two triols means that (3alpha,5beta)-Pregnane-3,20,21-triol can be used to selectively monitor foeto-placental function without interference from adrenal-derived pregnanetriol.

steroidogenesis foeto-placental metabolism congenital adrenal hyperplasia differential

Validated Application Scenarios for (3alpha,5beta)-Pregnane-3,20,21-triol (CAS 2041-77-2) Based on Quantitative Evidence


Biomarker Development for Foeto-Placental Function in Late Pregnancy

With urinary excretion restricted to the third trimester (320–650 µg/24 h) and a proposed foeto-placental origin, this compound serves as a specific probe for monitoring foeto-placental steroidogenic activity [1][2]. It can be used to develop LC-MS/MS assays for assessing placental health or detecting deviations in foeto-placental metabolism without interference from maternal adrenal steroids.

Synthetic Intermediate for High-Affinity 5β-Cardenolide Analogs

The 5β-reduced scaffold confers higher cardiac glycoside receptor binding affinity relative to 5α-isomers [1]. The strategically placed 3α, 20, and 21 hydroxyl groups provide functional handles for selective oxidation, glycosylation, or lactone ring formation, making this compound a preferred starting material for cardenolide analog synthesis in medicinal chemistry programs targeting Na+/K+-ATPase.

Neurosteroid Pharmacophore Validation and GABA-A Receptor Structure-Activity Studies

The 3α,5β stereochemistry is a validated pharmacophore for high-affinity GABA-A receptor modulation, with the 3α-hydroxyl group discriminating between nanomolar and micromolar affinity states (>200-fold difference) [1][2]. This compound can serve as a scaffold for synthesizing novel neuroactive steroid analogs to probe receptor subtype selectivity or to develop non-sedating anxiolytics.

Steroid Metabolomics Reference Standard for Pregnancy-Related Metabolite Profiling

As a structurally confirmed, GC-MS-characterized urinary steroid with established quantitative excretion data in normal pregnancy, this compound is suitable as an authentic reference standard for targeted metabolomics studies of the pregnancy steroidome [1].

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